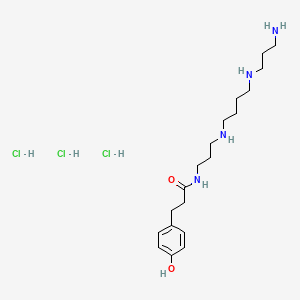

N-(4-Hydroxyphenylpropanoyl) spermine trihydrochloride

カタログ番号 B588499

CAS番号:

130631-59-3

分子量: 459.881

InChIキー: BHMHJSOMDCSWBS-UHFFFAOYSA-N

注意: 研究専用です。人間または獣医用ではありません。

Usually In Stock

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-(4-Hydroxyphenylpropanoyl) spermine trihydrochloride is a wasp toxin analog . It is more potent than PhTX-343 at locust NMJ . It acts as an antagonist of the quisqualate-sensitive L-glutamate receptor . Its molecular formula is C19H34N4O2.3HCl and it has a molecular weight of 459.89 .

Physical And Chemical Properties Analysis

The molecular weight of N-(4-Hydroxyphenylpropanoyl) spermine trihydrochloride is 459.89 and its molecular formula is C19H34N4O2.3HCl . Unfortunately, the search results did not provide further information on its physical and chemical properties.科学的研究の応用

Synthesis and Chemical Properties

- N-(4-Hydroxyphenylpropanoyl) spermine trihydrochloride, a derivative of spermine, has been synthesized and studied for its chemical properties. For instance, Veznik, Guggisberg, and Hesse (1991) detailed the synthesis of N1,4-Di(p-cumaroyl)spermine, a key intermediate in the biogenetic precursor pathway of Aphelandrine, highlighting the importance of spermine derivatives in biochemical synthesis processes (Veznik, Guggisberg, & Hesse, 1991).

Biological Activity in Plant Species

- Parr, Mellon, Colquhoun, and Davies (2005) discovered phenolic amides, including spermine derivatives, in potato tubers during metabolic profiling. These compounds, such as N(1),N(12)-Bis(dihydrocaffeoyl)spermine (kukoamine A), are vital for understanding the metabolic complexity and biological activities in plants (Parr, Mellon, Colquhoun, & Davies, 2005).

Electrospray Ionisation Mass Spectrometry in Medicinal Plants

- Roumy et al. (2008) identified derivatives of spermine, including tris(4-hydroxycinnamoyl)spermines, in Microdesmis keayana and Microdesmis puberula roots. These discoveries are crucial for understanding the chemical composition and potential medicinal properties of these plants (Roumy et al., 2008).

Interaction with Biological Systems

- Bähring, Bowie, Benveniste, and Mayer (1997) studied the interaction of polyamines, including N-(4-Hydroxyphenylpropanoyl) spermine, with rat GluR6 glutamate receptor channels. Their research provides insights into the role of spermine derivatives in neurological processes (Bähring, Bowie, Benveniste, & Mayer, 1997).

Potential Therapeutic Applications

- Alexander, Hill, and Kendall (1991) investigated the role of polyamines, including N-(4-Hydroxyphenylpropanoyl) spermine, in regulating the NMDA inhibition of muscarinic receptor-induced phosphoinositide turnover in the brain. This research is significant for understanding the therapeutic potential of spermine derivatives in neurological disorders (Alexander, Hill, & Kendall, 1991).

特性

IUPAC Name |

N-[3-[4-(3-aminopropylamino)butylamino]propyl]-3-(4-hydroxyphenyl)propanamide;trihydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H34N4O2.3ClH/c20-11-3-14-21-12-1-2-13-22-15-4-16-23-19(25)10-7-17-5-8-18(24)9-6-17;;;/h5-6,8-9,21-22,24H,1-4,7,10-16,20H2,(H,23,25);3*1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BHMHJSOMDCSWBS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CCC(=O)NCCCNCCCCNCCCN)O.Cl.Cl.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H37Cl3N4O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80662761 |

Source

|

| Record name | N-[3-({4-[(3-Aminopropyl)amino]butyl}amino)propyl]-3-(4-hydroxyphenyl)propanamide--hydrogen chloride (1/3) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80662761 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

459.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-Hydroxyphenylpropanoyl) spermine trihydrochloride | |

CAS RN |

130631-59-3 |

Source

|

| Record name | N-[3-({4-[(3-Aminopropyl)amino]butyl}amino)propyl]-3-(4-hydroxyphenyl)propanamide--hydrogen chloride (1/3) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80662761 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Citations

For This Compound

1

Citations

CA Reid, R Fabian-Fine, A Fine - Journal of Neuroscience, 2001 - Soc Neuroscience

Control of Ca 2+ within dendritic spines is critical for excitatory synaptic function and plasticity, but little is known about Ca 2+ dynamics at thorny excrescences, the complex spines on …

Number of citations: 79

www.jneurosci.org

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

迅速なお問い合わせ

カテゴリー

最も閲覧された

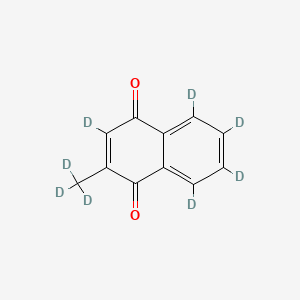

2-Methyl-1,4-naphthoquinone-d8

478171-80-1

Quinethazone-d5

1794737-41-9

Hexanamide, 2-cyano-2-methyl-

152766-36-4